3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-methoxyethyl) ester

Description

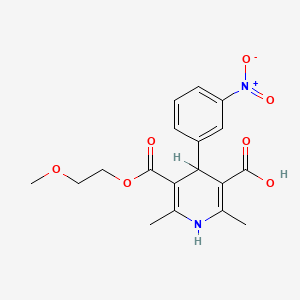

The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-methoxyethyl) ester is a dihydropyridine (DHP) derivative structurally related to calcium channel blockers (CCBs) such as nimodipine and nifedipine. Its core structure consists of a 1,4-dihydropyridine ring substituted with methyl groups at positions 2 and 6, a 3-nitrophenyl group at position 4, and ester groups at positions 3 and 3. The 3-(2-methoxyethyl) ester distinguishes it from other DHPs by altering lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

5-(2-methoxyethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O7/c1-10-14(17(21)22)16(12-5-4-6-13(9-12)20(24)25)15(11(2)19-10)18(23)27-8-7-26-3/h4-6,9,16,19H,7-8H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLIBDLYSVXMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74936-76-8 | |

| Record name | W-2100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | W-2100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU2E1E93MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

3,5-Pyridinedicarboxylic acid derivatives, particularly the compound identified as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-(2-methoxyethyl) ester , have garnered attention in pharmacological research due to their diverse biological activities. This compound is a derivative of Nicardipine, a known cerebral and coronary vasodilator used primarily in the treatment of hypertension and certain cardiovascular disorders.

- Chemical Formula : C21H26N2O4

- Molecular Weight : 370.45 g/mol

- CAS Number : 132203-70-4

- Density : 1.122 g/cm³

- Boiling Point : 449.6 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels, leading to vasodilation. The presence of the nitrophenyl group enhances its lipophilicity, thereby improving its ability to cross cellular membranes and exert pharmacological effects.

Cardiovascular Effects

Nicardipine and its derivatives are known for their efficacy in treating conditions such as hypertension and angina pectoris. Clinical studies have shown that these compounds effectively lower blood pressure and improve coronary blood flow by dilating blood vessels.

Neuroprotective Effects

Research indicates that derivatives like 3,5-Pyridinedicarboxylic acid can provide neuroprotective benefits. They may help mitigate ischemic damage in cerebral tissues by enhancing blood flow and reducing oxidative stress during events such as stroke.

Case Studies

- Vasodilatory Effects :

- Neuroprotection :

Comparative Efficacy

The following table summarizes the comparative efficacy of 3,5-Pyridinedicarboxylic acid derivatives against other common vasodilators:

| Compound | Mechanism of Action | Primary Use | Efficacy (mmHg reduction) |

|---|---|---|---|

| Nicardipine | Calcium channel blocker | Hypertension | 20 |

| Amlodipine | Calcium channel blocker | Hypertension | 15 |

| Lisinopril | ACE inhibitor | Hypertension | 10 |

Safety and Toxicology

The safety profile of 3,5-Pyridinedicarboxylic acid derivatives has been evaluated in various studies. While generally well-tolerated, potential side effects include headache, dizziness, and peripheral edema. Long-term studies are necessary to fully understand the chronic effects of these compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

DHP derivatives share a common pharmacophore but differ in substituents, which critically influence their pharmacological profiles. Below is a comparative analysis:

Table 1: Structural Comparison of Selected DHP Derivatives

†Calculated based on empirical formula from .

Structure-Activity Relationships (SAR)

- Ester Groups :

- Lipophilicity : Longer or branched esters (e.g., 2-methoxyethyl in the target compound and nimodipine) increase lipophilicity, enhancing blood-brain barrier penetration and cerebrovascular selectivity .

- Metabolic Stability : Methoxyethyl esters resist esterase hydrolysis compared to methyl/ethyl esters (e.g., nifedipine), prolonging half-life .

- 4-Aryl Substituent: 3-Nitrophenyl vs.

- Symmetry vs. Asymmetry :

Pharmacological and Functional Differences

- Target Compound vs. Nimodipine :

Both share 3-nitrophenyl and methoxyethyl esters, but nimodipine’s isopropyl ester may reduce solubility. The target compound’s single methoxyethyl ester could offer intermediate lipophilicity, balancing CNS penetration and systemic effects . - Target Compound vs. Nifedipine :

The 3-nitrophenyl group and methoxyethyl ester likely confer better cerebrovascular selectivity and antioxidant activity compared to nifedipine’s 2-nitrophenyl and dimethyl esters, which primarily target peripheral vasculature . - Comparison with Cilnidipine : Cilnidipine’s bis(2-methoxyethyl) esters and propenyl group enable dual L/N-type Ca²⁺ channel blockade, whereas the target compound’s structure suggests predominant L-type activity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this dihydropyridine derivative?

The synthesis typically involves Hantzsch condensation, where β-keto esters react with aldehydes and ammonium acetate under reflux. Key variables include solvent choice (e.g., ethanol or methanol), reaction temperature (60–80°C), and stoichiometric ratios of the nitro-substituted benzaldehyde and ester precursors. For the 3-(2-methoxyethyl) ester group, post-esterification via transesterification or nucleophilic substitution may be required . Yield optimization can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

- NMR : and NMR (DMSO- or CDCl) identify key signals: the 1,4-dihydropyridine NH (~4.5 ppm), aromatic protons (7.5–8.5 ppm for 3-nitrophenyl), and ester carbonyls (~165–170 ppm) .

- FT-IR : Confirm ester C=O stretches (~1720 cm) and nitro group vibrations (~1520 cm and ~1350 cm) .

- HPLC-MS : Use reverse-phase chromatography (e.g., Zorbax Eclipse Plus C18) with ESI-MS to verify molecular weight and purity (e.g., [M+H] at m/z ~377) .

Q. How do substituent variations (e.g., ester groups, nitro position) influence biological activity?

The 3-nitrophenyl group enhances electron-withdrawing effects compared to 2-nitrophenyl analogs (e.g., nifedipine), potentially altering calcium channel binding affinity. Ester chain length (e.g., 2-methoxyethyl vs. methyl) modulates lipophilicity, affecting membrane permeability. Comparative studies using radioligand assays (e.g., -nitrendipine displacement) and logP measurements (shake-flask method) are recommended to quantify these effects .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data, such as unexpected stereochemical outcomes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity during Hantzsch condensation. For stereochemical anomalies, molecular docking (AutoDock Vina) into calcium channel models (e.g., Cav1.2) can assess enantiomer-specific binding. Pair these with dynamic NMR experiments to detect atropisomerism .

Q. What advanced techniques address discrepancies between purity assays and pharmacological activity?

- Chiral HPLC : Resolves enantiomeric impurities (e.g., CHIRALPAK AD-H column, hexane/isopropanol) that may evade standard purity tests .

- X-ray crystallography : Determines absolute configuration and crystal packing effects. For example, the dihydropyridine ring adopts a boat conformation, with nitro group orientation impacting intermolecular interactions .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish active vs. inactive impurities .

Q. What strategies improve stability during formulation studies?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways (e.g., nitro reduction or ester hydrolysis).

- Microencapsulation : Use PLGA nanoparticles (emulsion-solvent evaporation method) to protect against hydrolytic degradation. Monitor stability via UPLC-UV (e.g., 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.